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molecular formula C3H4BrNO2 B8320215 beta-Bromopyruvaldoxime

beta-Bromopyruvaldoxime

Cat. No. B8320215
M. Wt: 165.97 g/mol
InChI Key: UVTUDPSFTGXIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312217B2

Procedure details

A suspension of 5 mmol 2,4,5,6-tetraminopyrimidine dibromide in 50 ml methanol was treated with a solution of 7.5 mmol β-bromopyruvaldoxime in 10 ml of methanol at reflux temperature for 2 h. The 2,4-diamino-6-(bromomethyl)pteridine was collected after neutralization with concentrated NH3 at room temperature, washed with methanol, ether and dried at 100° C. in an oven. 1H NMR (250 MHz, ppm, DMSO-d6), δ 8.84 (s, 1H, C7—H). The yield was 88%.
Name
2,4,5,6-tetraminopyrimidine dibromide
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[NH2:3][C:4]1[N:9]=[C:8]([NH2:10])[C:7]([NH2:11])=[C:6]([NH2:12])[N:5]=1.[Br:13][CH2:14][C:15](=O)[CH:16]=NO>CO>[NH2:3][C:4]1[N:9]=[C:8]([NH2:10])[C:7]2[C:6](=[N:12][CH:16]=[C:15]([CH2:14][Br:13])[N:11]=2)[N:5]=1 |f:0.1.2|

Inputs

Step One
Name
2,4,5,6-tetraminopyrimidine dibromide
Quantity
5 mmol
Type
reactant
Smiles
[Br-].[Br-].NC1=NC(=C(C(=N1)N)N)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.5 mmol
Type
reactant
Smiles
BrCC(C=NO)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The 2,4-diamino-6-(bromomethyl)pteridine was collected after neutralization with concentrated NH3 at room temperature
WASH
Type
WASH
Details
washed with methanol, ether
CUSTOM
Type
CUSTOM
Details
dried at 100° C. in an oven

Outcomes

Product
Name
Type
Smiles
NC1=NC2=NC=C(N=C2C(=N1)N)CBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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